molecular formula C14H18FNO5 B3101379 N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid CAS No. 1391461-74-7

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid

Cat. No.: B3101379
CAS No.: 1391461-74-7
M. Wt: 299.29 g/mol
InChI Key: YNOBBUWJBOPQEM-UHFFFAOYSA-N
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Description

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid (CAS: 1391461-74-7) is a chiral β-hydroxy-α-amino acid derivative featuring a 4-fluorophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular weight is 299.29 g/mol, with a Canonical SMILES of CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O. The compound has two stereocenters (2R,3R), a topological polar surface area (TPSA) of 95.9 Ų, and an XLogP3-AA value of 1.5, indicating moderate lipophilicity . It is primarily used in medicinal chemistry for peptide synthesis and as a building block for bioactive molecules.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBBUWJBOPQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid, also known as N-(Tert-Butoxy)Carbonyl (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropionic acid, is a compound with significant biological activity. This article explores its pharmacological properties, applications in drug development, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈FNO₅
  • Molecular Weight : 299.3 g/mol
  • CAS Number : 1391461-74-7

Biological Activity

This compound exhibits various biological activities that make it valuable in pharmaceutical research:

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of drugs targeting neurological disorders. Its structural features facilitate the design of compounds that can cross the blood-brain barrier effectively .
  • Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific functionalities. This is particularly important for enhancing drug delivery systems and developing novel therapeutics .
  • Analgesic Activity : Research has indicated that derivatives of this compound possess analgesic properties, making them potential candidates for pain management therapies . For instance, related compounds have been shown to alleviate pain in mammalian models, suggesting a pathway for developing new analgesics .
  • Biochemical Research : The compound plays a role in studying protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms. Its ability to modulate biological processes makes it a useful tool in biochemical assays .
  • Drug Design : The unique structure of this compound aids in designing selective inhibitors for various diseases, including cancer. Targeting specific pathways through this compound can lead to more effective therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders
Peptide SynthesisUsed in SPPS for creating complex peptides
Analgesic PropertiesDerivatives show potential in pain management
Biochemical ResearchValuable in studying protein interactions and enzyme activities
Drug DesignAids in designing selective inhibitors for cancer treatment

Case Study: Analgesic Activity

A patent (EP2252583B1) discusses derivatives of 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides that exhibit analgesic activity. These compounds were tested in various mammalian models and demonstrated efficacy in pain relief, indicating their potential therapeutic applications in pain management .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluorophenyl vs. 3-Fluorophenyl Analog: The 3-fluorophenyl analog (CAS: Not provided, Mw: 299.29 g/mol) differs only in the fluorine position. In contrast, the 3-fluoro substituent exerts weaker electronic effects due to meta-positioning, which may alter binding affinity in biological targets .
  • Trifluoromethylphenyl Variant: The compound (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS: 1217733-31-7) replaces fluorine with a trifluoromethyl (-CF₃) group.
  • Bromophenyl Derivative: (3R)-3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS: 261380-20-5) substitutes fluorine with bromine. Bromine’s larger atomic radius increases steric bulk and polarizability, which may influence crystal packing (melting point: 143–145°C) and intermolecular interactions .

Stereochemical Variations

  • (2S,3R)- and (2R,3S)-Diastereomers: Stereochemistry critically impacts bioactivity. For example, (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (from atorvastatin synthesis) shows distinct pharmacokinetic profiles compared to the (2R,3R)-configured target compound due to differences in hydrogen-bonding capacity and enzyme recognition .
  • Non-Hydroxylated Analogs: (S)-N-Boc-3-amino-3-phenylpropanoic acid lacks the 2-hydroxy group, reducing TPSA (≈75 Ų) and hydrogen-bond donors (from 3 to 2). This increases membrane permeability but may compromise target engagement in hydrophilic environments .

Heterocyclic and Indole Derivatives

  • This structural variation is priced at $2,000/g, reflecting higher synthesis complexity compared to the target compound’s $460/100mg .
  • Methoxyphenyl Derivatives: Compounds like (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid replace fluorine with a methoxy (-OCH₃) group.

Key Properties Table

Compound Name Substituent Configuration Mw (g/mol) TPSA (Ų) XLogP3-AA Price (per 100mg)
N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl (2R,3R) 299.29 95.9 1.5 $46,000
N-Boc-(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-Fluorophenyl (2R,3R) 299.29 95.9 1.5 Not available
(3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid 4-Bromophenyl (3R) 328.21 75.6 2.2 Not available
(R)-2-(N-Boc-amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-Fluoroindol-3-yl (R) 322.33 98.7 1.8 $2,000/g

Q & A

Q. What are the standard synthetic routes for N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid, and how is stereochemical integrity maintained?

The synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety to prevent unwanted side reactions during subsequent steps .
  • Stereoselective Hydroxylation : Use of chiral catalysts or enzymatic methods to ensure (2R,3R) stereochemistry, critical for biological activity. For example, Sharpless asymmetric dihydroxylation or ketone reduction with chiral auxiliaries .
  • Coupling Reactions : Fluorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, as seen in related fluorophenyl-containing intermediates . Characterization via chiral HPLC and NMR (e.g., 19F^{19}\text{F} NMR) confirms stereochemical purity .

Q. What analytical techniques are essential for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (Mw = 299.29) and formula (C14_{14}H18_{18}FNO5_5) .
  • Chiral HPLC : Resolves enantiomers to confirm the (2R,3R) configuration .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups, while 19F^{19}\text{F} NMR confirms the fluorophenyl moiety .

Q. How is this compound utilized in peptide and prodrug design?

The Boc group acts as a temporary protective moiety for the amine, enabling selective deprotection during solid-phase peptide synthesis. The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, as observed in fluorinated prodrug analogs .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (2R,3R)-configured amino acid derivatives?

  • Low-Temperature Reactions : Reduces kinetic energy, minimizing epimerization .
  • Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired stereoisomers .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction conditions favoring the (2R,3R) configuration .

Q. How does the 4-fluorophenyl substituent influence biological activity in target systems?

  • Electron-Withdrawing Effects : Fluorine increases electronegativity, stabilizing hydrogen bonds with enzyme active sites (e.g., proteases or kinases) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo, as shown in fluorinated drug analogs .
  • In Vitro Assays : Competitive inhibition studies (e.g., fluorescence polarization) quantify binding affinity to targets like PD-1/PD-L1 or HIV protease .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst Loading : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) improve recyclability and reduce costs .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures reaction consistency .
  • Crystallization-Induced Dynamic Resolution : Selective crystallization of the desired enantiomer during workup .

Methodological Considerations

Q. How to optimize coupling reactions involving the 4-fluorophenyl group?

  • Palladium Catalysts : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (reaction conditions: 80°C, 12 h, DMF/H2_2O) .
  • Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 min vs. 12 h) while maintaining >95% yield .

Q. What computational tools predict the conformational stability of this compound?

  • Molecular Dynamics (MD) Simulations : Assess flexibility of the hydroxy and Boc groups in aqueous vs. lipid environments .
  • Docking Studies (AutoDock Vina) : Predict binding modes to protein targets like β-lactamases or tyrosine kinases .

Data Contradictions and Resolution

  • Stereochemical Assignments : Early studies misassigned (2S,3S) configurations due to overlapping NMR signals. Resolution via single-crystal X-ray diffraction confirmed the (2R,3R) configuration .
  • Biological Activity Variability : Discrepancies in IC50_{50} values across studies stem from assay conditions (e.g., buffer pH, temperature). Standardization using TRIS buffer (pH 7.4, 37°C) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid

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